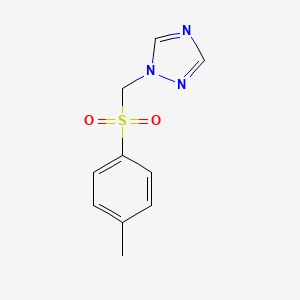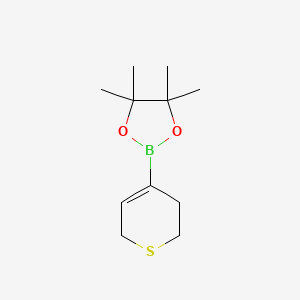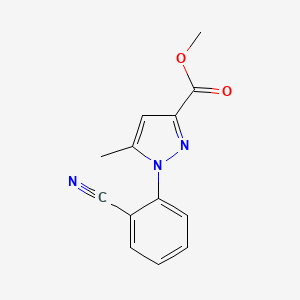
methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate (CPMPC) is a derivative of pyrazole, a five-membered heterocyclic compound. It is a widely used compound in the field of organic and medicinal chemistry. CPMPC is a versatile compound that has been used in a variety of scientific research applications, including as an inhibitor of protein kinases, as a substrate for enzymes, and as a ligand for receptors. CPMPC has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Structural and Spectral Studies : Research on similar pyrazole derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has focused on combined experimental and theoretical studies. These studies involve characterization techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into the structural and spectral properties of these compounds (Viveka et al., 2016).
Coordination Chemistry : Synthesis and characterization of coordination complexes using pyrazole-dicarboxylate acid derivatives (similar to the compound ) have been studied. These studies provide valuable information on the formation of mononuclear chelate complexes, which are important in the field of coordination chemistry (Radi et al., 2015).
Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments. Studies reveal that compounds like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3carboxylic acid methyl ester significantly reduce corrosion rates, making them useful in industrial applications (Herrag et al., 2007).
Crystal Structure Analysis : Research on methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, which shares structural similarities with the compound , involves studying the hydrogen-bonded structures in crystals. Such studies are crucial for understanding molecular interactions and properties (Portilla et al., 2007).
Antitumor Activity : Pyrazole derivatives are being explored for their potential in cancer treatment. Studies on compounds like methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates indicate their ability to inhibit tumor cell lines, highlighting their significance in medicinal chemistry (Abonía et al., 2011).
Antioxidant Enzyme Mimics : Copper(II) complexes with pyrazole-based ligands have been studied for their antioxidant properties. These complexes mimic antioxidant enzymes, indicating their potential in therapeutic applications (Kupcewicz et al., 2012).
Propriétés
IUPAC Name |
methyl 1-(2-cyanophenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-7-11(13(17)18-2)15-16(9)12-6-4-3-5-10(12)8-14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOXIVIAXSBXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)
![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)
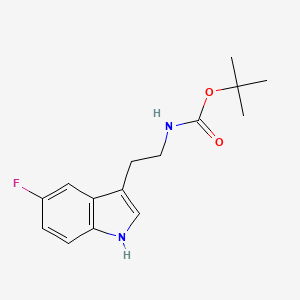


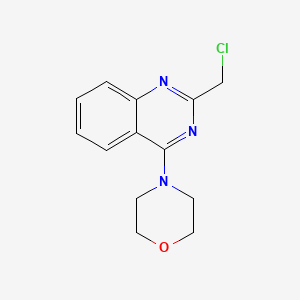


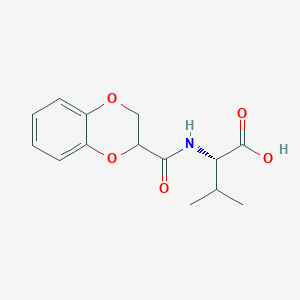
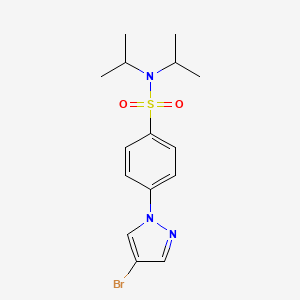
![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)
